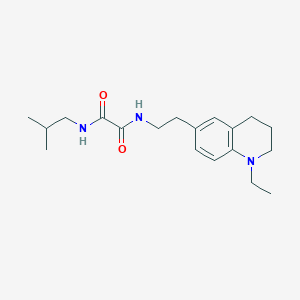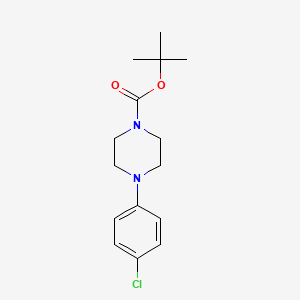
2-(4-Methoxyphenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Methoxyphenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. The methoxyphenyl and thiazolyl groups suggest that the compound could interact with biological systems, possibly exhibiting activities such as antipsychotic or antiallergic effects, as seen in similar compounds .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the formation of piperazine or piperidine derivatives. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of a hydroxyphenyl piperazine compound in the presence of nucleophiles . Similarly, the synthesis of biphenyl-linked aryl piperazine derivatives has been reported, which includes the use of substituted phenyl-piperazin-1-yl ethanones . A three-component synthesis approach has also been used to create a pyridine derivative with a methoxyphenyl and piperidinyl group . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry . The dihedral angles between different rings in the molecules and the presence of specific functional groups can significantly influence the compound's biological activity . For example, the dihedral angle between the ethanone fragment and the methoxyphenyl group can be quite small, indicating a planar structure that might be important for the interaction with biological targets .
Chemical Reactions Analysis
Compounds with similar structures have been shown to participate in chemical reactions characteristic of their functional groups. For instance, the electrochemical oxidation of a hydroxyphenyl piperazine compound can lead to Michael addition reactions with nucleophiles . The presence of a thiazolyl group in the compound could also imply potential reactivity, such as nucleophilic substitution or addition reactions, which could be exploited in further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. The presence of a methoxy group could affect the compound's solubility and hydrogen bonding capacity . The piperidine and thiazolyl groups could contribute to the compound's basicity and potential to form stable tautomers. The overall molecular geometry, as well as the presence of aromatic systems, would influence the compound's UV-Vis absorption and fluorescence properties, which could be relevant for its detection and quantification .
Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution Reactions
The study by Pietra and Vitali (1972) discussed the nucleophilic aromatic substitution reactions involving piperidine, providing a foundation for understanding the chemical behavior of complex molecules that include piperidinyl and methoxyphenyl groups. This research is critical for synthesizing new compounds with potential pharmacological applications (Pietra & Vitali, 1972).
DNA Binding and Pharmacological Potential
Issar and Kakkar (2013) reviewed the synthetic dye Hoechst 33258 and its analogues, highlighting their strong binding to the minor groove of double-stranded DNA. This indicates the potential of structurally similar compounds for therapeutic use and as tools in molecular biology research (Issar & Kakkar, 2013).
Contributions of Pharmacophoric Groups
Sikazwe et al. (2009) explored the contributions of arylalkyl substituents, such as those found in arylcycloalkylamines, to the potency and selectivity of binding affinity at D2-like receptors. This research is pertinent to understanding the role of specific structural features in the pharmacological activity of new compounds (Sikazwe et al., 2009).
Lawesson's Reagent in Synthesis
Larik et al. (2017) reviewed the use of Lawesson's reagent for synthesizing macrocyclic natural products, emphasizing the regioselectivity, chemoselectivity, and high yields achievable. This highlights the synthetic utility of reagents in constructing complex molecules with potential biological activities (Larik et al., 2017).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S2/c1-14-12-24-19(20-14)25-13-16-7-9-21(10-8-16)18(22)11-15-3-5-17(23-2)6-4-15/h3-6,12,16H,7-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHMDVCRSLJPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2522288.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2522290.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2522292.png)


![3-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2522295.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2522297.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2522300.png)
![Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2522301.png)

![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2522303.png)
![[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B2522304.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2522306.png)